Dimethyl sulfoxide-d6
Overview
Description
Scientific Research Applications
Dimethyl sulfoxide-d6 is widely used in scientific research, particularly in:
Safety and Hazards
DMSO-d6 is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment, including gloves, eye protection, and face protection, should be worn when handling DMSO-d6 . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mechanism of Action
Target of Action
Dimethyl Sulfoxide-d6, also known as DMSO-d6 or Deuterated DMSO, is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy .
Mode of Action
It is known to have antioxidant activity in certain biological settings . Its ability to penetrate cell membranes allows it to enhance the diffusion of other substances through the skin . This property is often utilized in topical treatments to increase the absorption of other drugs .
Biochemical Pathways
It can influence these pathways indirectly by enhancing the absorption and effectiveness of other substances that do participate in these pathways .
Pharmacokinetics
DMSO-d6 is rapidly absorbed after topical administration and is extensively distributed throughout the body . Its unique ability to penetrate cell membranes allows it to cross the blood-brain barrier, making it a useful tool in drug delivery . .
Result of Action
The primary result of DMSO-d6’s action is its ability to enhance the absorption of other substances. This can lead to increased effectiveness of drugs delivered in conjunction with DMSO-d6 . Additionally, DMSO-d6 has been credited with over 30 pharmacological properties, including anti-inflammatory, antioxidant, and analgesic activities .
Action Environment
The action of DMSO-d6 can be influenced by environmental factors. For example, its ability to enhance the absorption of other substances can be affected by the condition of the skin, such as its hydration level . Furthermore, DMSO-d6 is a combustible liquid and should be stored away from heat, hot surfaces, open flames, and sparks .
Biochemical Analysis
Biochemical Properties
Dimethyl Sulfoxide-d6 plays a significant role in biochemical reactions. It is known for its ability to penetrate cell membranes and micro-organisms, and cross the blood-brain barrier . This permeability allows it to be used to increase the absorption of other drugs through the skin .
Cellular Effects
This compound has been shown to alter the metabolic phenotype of HepG2 cells towards a more primary human hepatocyte phenotype . It has also been reported to reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .
Molecular Mechanism
It has demonstrated antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of this compound in copper-deficient rats is thought to occur by an antioxidant mechanism .
Temporal Effects in Laboratory Settings
This compound is stable, combustible, and moisture sensitive . It is absorbed rapidly after topical administration and extensively distributed throughout the body .
Dosage Effects in Animal Models
In animal models, this compound has been used for primary reduction of inflammation and as a vehicle for percutaneous transport of other therapeutic agents . The most common dose is 1 g/kg body weight intravenously up to a 40%-solution with a maximum duration of treatment of 5 days .
Metabolic Pathways
This compound is involved in the oxidation of Dimethylsulfoxide (DMS) to generate this compound . This process is a major sink of DMS in marine surface waters and represents an important part of the global sulfur cycle .
Transport and Distribution
This compound has the unique ability to penetrate intact skin and mucous membranes without affecting their integrity . This allows it to be transported and distributed within cells and tissues.
Subcellular Localization
Due to its ability to penetrate cell membranes, it is likely to be found throughout the cell .
Preparation Methods
Dimethyl sulfoxide-d6 is typically produced by heating dimethyl sulfoxide in heavy water (D2O) with a basic catalyst like calcium oxide. This reaction does not achieve complete conversion in one step, so the water produced must be removed and replaced with heavy water multiple times to drive the equilibrium towards the fully deuterated product . Industrial production follows similar methods, ensuring high isotopic purity through repeated cycles of reaction and purification.
Chemical Reactions Analysis
Dimethyl sulfoxide-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to dimethyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but typically include sulfoxides, sulfones, and dimethyl sulfide .
Comparison with Similar Compounds
Dimethyl sulfoxide-d6 is unique compared to other deuterated solvents due to its high boiling point and ability to dissolve both polar and nonpolar compounds. Similar compounds include:
Deuterated chloroform: Used in nuclear magnetic resonance spectroscopy but has a lower boiling point.
Deuterated methanol: Also used in nuclear magnetic resonance spectroscopy but is more volatile.
Deuterated acetonitrile: Another solvent used in nuclear magnetic resonance spectroscopy with different solubility properties
This compound stands out due to its versatility and stability under various conditions, making it a preferred choice for many applications in scientific research.
Properties
IUPAC Name |
trideuterio(trideuteriomethylsulfinyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944686 | |
Record name | Di((2H3)methyl) sulphoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl sulfoxide-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13655 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.41 [mmHg] | |
Record name | Dimethyl sulfoxide-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13655 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2206-27-1 | |
Record name | DMSO-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di((2H3)methyl) sulphoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di((2H3)methyl) sulphoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di[(2H3)methyl] sulphoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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